Neoaureothin
Overview
Description
Neoaureothin is a bacterial metabolite that has been found in Streptomyces12. It acts as an androgen receptor (AR) antagonist that inhibits the binding of dihydrotestosterone (DHT) to ARs and inhibits DHT-induced expression of prostate-specific antigen in LNCaP cells12.
Synthesis Analysis
The production of Neoaureothin involves the use of modular type I polyketide synthases (PKSs), which are giant multifunctional enzymes responsible for the biosynthesis of many pharmacologically relevant polyketides34. The synthases producing Neoaureothin employ individual modules iteratively4. The PKS can mediate an additional chain elongation to yield the higher homolog homoneoaureothin4.
Molecular Structure Analysis
The molecular formula of Neoaureothin is C28H31NO62. It has a formula weight of 477.62. The InChI code is InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14-/t25-/m1/s12.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Neoaureothin are complex and involve the use of modular type I polyketide synthases (PKSs)34. These enzymes catalyze Claisen condensations of the activated acyl and malonyl building blocks3. Additional β-keto processing domains for ketoreduction (KR), dehydration (DH), and enoyl reduction (ER) increase the structural diversity of the polyketide chain3.
Physical And Chemical Properties Analysis
Neoaureothin is a solid with a boiling point of 660.7°C at 760 mmHg2. It has a melting point of 105-106°C2 and a density of 1.2 g/cm32. It is soluble in DMF, DMSO, Ethanol, and Methanol2.
Scientific Research Applications
Anti-HIV Activity : Neoaureothin has demonstrated strong anti-HIV activity, photostability, and improved cell safety, marking it as a promising new class of HIV inhibitors for further drug development (Herrmann et al., 2020).
Production of Antitumor and Antifungal Agents : Insights into non-canonical enzymatic processes from the non-colinear aureothin and neoaureothin assembly lines could be used for the production of antitumor and antifungal agents (Busch & Hertweck, 2009).
Chain Length Control and Structure-Activity Relationships : The nor PKS (polyketide synthase) can mediate an additional chain elongation to yield homoneoaureothin, offering insights into chain length control and structure-activity relationships (Sugimoto et al., 2015).
Biosynthesis Pathways : Neoaureothin, along with aureothin, are rare nitroaryl-substituted polyketide metabolites from Streptomyces species. Their biosynthesis pathways provide an evolutionary perspective on non-colinear polyketide synthesis (Traitcheva et al., 2007).
Discovery of New Antibiotics : Neoaureothin has been associated with the isolation of three new antibiotics - neoantimycin, neaureothin, and ochramycin - from Streptoverticillium orinoci (Cassinelli et al., 1967).
Safety And Hazards
Future Directions
Future research could focus on the evolution-guided morphing of modular PKSs inspired by recombination processes that lead to structural diversity in nature3. This could guide future engineering approaches3. Additionally, the design of several truncated variants of the PKS to use them in the context of artificial assembly lines for aureothin and homoaureothin could provide valuable insights into chain length control4.
properties
IUPAC Name |
2-methoxy-3,5-dimethyl-6-[(4E)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZICQJAGBLBAMJ-MFGUEIBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C\C(=C\C(=C\C(=C\C3=CC=C(C=C3)[N+](=O)[O-])\C)\C)\C)/CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-3,5-dimethyl-6-[(4E)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one | |
CAS RN |
28900-27-8 | |
Record name | Neoaureothin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028900278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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